molecular formula C12H14BrN B13979151 5-Bromo-1-methyl-3-propan-2-ylindole

5-Bromo-1-methyl-3-propan-2-ylindole

Cat. No.: B13979151
M. Wt: 252.15 g/mol
InChI Key: WNJIJKGJDLHOIR-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-propan-2-ylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The bromine substitution at the 5th position and the presence of a methyl and propan-2-yl group make this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-3-propan-2-ylindole typically involves the bromination of 1-methyl-3-propan-2-ylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to various derivatives with different biological activities.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azido, cyano, or thiol-substituted indoles can be obtained.

    Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.

    Reduction Products: Reduction can yield various reduced forms of the indole ring, such as indolines.

Scientific Research Applications

5-Bromo-1-methyl-3-propan-2-ylindole has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used to study the mechanisms of action of indole derivatives in biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential therapeutic applications.

    Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-propan-2-ylindole involves its interaction with various molecular targets in biological systems. The bromine atom and the indole ring play crucial roles in binding to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the methyl and propan-2-yl groups, making it less bulky and potentially less selective in biological interactions.

    1-Methylindole: Lacks the bromine and propan-2-yl groups, which may affect its reactivity and biological activity.

    3-Propan-2-ylindole: Lacks the bromine and methyl groups, which can influence its chemical properties and applications.

Uniqueness: 5-Bromo-1-methyl-3-propan-2-ylindole is unique due to the combination of bromine, methyl, and propan-2-yl groups, which can enhance its reactivity and selectivity in various chemical and biological processes. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

5-bromo-1-methyl-3-propan-2-ylindole

InChI

InChI=1S/C12H14BrN/c1-8(2)11-7-14(3)12-5-4-9(13)6-10(11)12/h4-8H,1-3H3

InChI Key

WNJIJKGJDLHOIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(C2=C1C=C(C=C2)Br)C

Origin of Product

United States

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